An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,8-dimethylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,8-dimethylquinoline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,8-dimethylquinoline (CAS No: 1189106-33-9), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established analytical methodologies to present a robust profile. The guide details a plausible synthetic route, outlines protocols for experimental determination of key properties, and provides an expert analysis of expected spectroscopic characteristics. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, enabling a deeper understanding of this compound's behavior and potential applications.
Introduction and Molecular Overview
7-Bromo-2,8-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The structure is further substituted with a bromine atom at the 7-position and two methyl groups at the 2- and 8-positions. The presence of the bromine atom, a lipophilic halogen, and the quinoline core, a scaffold known for a wide range of biological activities, makes this compound a person of interest for further investigation.[2] Understanding its physicochemical properties is a critical first step in elucidating its structure-activity relationship (SAR) and assessing its potential as a lead compound in drug development.
The molecular structure dictates the compound's properties. The aromatic system influences its thermal stability and spectroscopic behavior, while the bromine and methyl substituents will significantly impact its solubility, lipophilicity, and metabolic profile.
Core Physicochemical Properties
A summary of the core physicochemical properties of 7-Bromo-2,8-dimethylquinoline is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted or based on empirical data from similar compounds due to a lack of published experimental values for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| CAS Number | 1189106-33-9 | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Data not available; requires experimental determination | |
| Boiling Point | Data not available; likely high due to aromatic structure | |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents | General knowledge |
| Predicted XlogP | 3.6 | [3] |
Synthesis and Purification
A plausible and well-established method for the synthesis of the quinoline core is the Doebner-von Miller reaction .[4][5][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4][6] For 7-Bromo-2,8-dimethylquinoline, a potential synthetic pathway would involve the reaction of 3-bromo-2-methylaniline with crotonaldehyde.
Plausible Synthetic Pathway: Doebner-von Miller Reaction
-
Reaction Setup: 3-bromo-2-methylaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid, and heated to reflux.[7]
-
Addition of Carbonyl: A solution of crotonaldehyde (an α,β-unsaturated aldehyde) is added dropwise to the refluxing aniline solution.[7] The acidic environment catalyzes the 1,4-addition of the aniline to the crotonaldehyde.
-
Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 7-Bromo-2,8-dimethylquinoline. An oxidizing agent, which can be generated in situ or added separately, is required for this final step.[7]
-
Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent.[7] Purification is typically achieved through column chromatography or recrystallization.
Caption: Plausible synthesis workflow for 7-Bromo-2,8-dimethylquinoline.
Experimental Determination of Physicochemical Properties
For novel compounds like 7-Bromo-2,8-dimethylquinoline, experimental determination of properties is crucial for validation and further studies. Below are standard, field-proven protocols for measuring key parameters.
Melting Point Determination
The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 7-Bromo-2,8-dimethylquinoline is finely powdered.[9]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.[8]
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[8][9]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[10][11] Both thermodynamic and kinetic solubility are often determined.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: An excess amount of solid 7-Bromo-2,8-dimethylquinoline is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).[12]
-
Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] A calibration curve with known concentrations is used for accurate quantification.
Caption: General workflow for physicochemical characterization.
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectral features of 7-Bromo-2,8-dimethylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The two methyl groups at the C2 and C8 positions are expected to appear as sharp singlet signals in the upfield region (typically δ 2.5-3.0 ppm).[2]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbon atom attached to the bromine (C7) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbons will appear at the most upfield region of the spectrum (typically δ 15-25 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For 7-Bromo-2,8-dimethylquinoline, the spectrum is expected to be dominated by:
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.[13][14]
-
C-N stretching: Bands in the 1350-1250 cm⁻¹ region.[13]
-
C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.
-
C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature will be the presence of a second peak at M+2 with nearly equal intensity. This characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15]
-
Fragmentation: The fragmentation pattern would likely involve the loss of a methyl group (M-15) or the bromine atom. Further fragmentation of the quinoline ring would also be observed.
Conclusion
This technical guide has provided a detailed physicochemical profile of 7-Bromo-2,8-dimethylquinoline. By integrating predicted data with established experimental protocols and spectroscopic principles, this document serves as a valuable resource for researchers. The plausible synthesis via the Doebner-von Miller reaction, coupled with detailed methods for determining melting point and solubility, provides a practical framework for laboratory investigation. The expected spectroscopic signatures outlined herein will be crucial for structural confirmation. This foundational knowledge is essential for any future exploration of this compound's potential in drug discovery and materials science.
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